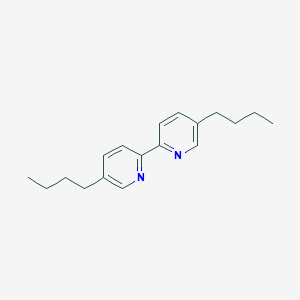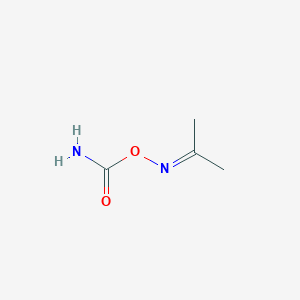
(Propan-2-ylideneamino) carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propan-2-ylideneamino) carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a carbamate group attached to a propan-2-ylideneamino moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-ylideneamino) carbamate can be achieved through several methods. One common approach involves the reaction of an amine with an organic carbonate, such as dimethyl carbonate, in the presence of a catalyst. This method is environmentally friendly and avoids the use of toxic reagents like phosgene . The reaction typically proceeds at elevated temperatures (around 150°C) and yields the desired carbamate with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow systems to enhance efficiency and scalability. Catalysts such as iron-chrome complexes are used to facilitate the reaction, leading to high yields and selectivity . This method is preferred due to its sustainability and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(Propan-2-ylideneamino) carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Applications De Recherche Scientifique
(Propan-2-ylideneamino) carbamate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of (Propan-2-ylideneamino) carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and participate in various intermolecular interactions, influencing the compound’s biological activity . These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, removed with strong acids.
Carboxybenzyl (Cbz) Carbamate: Another protecting group, removed by catalytic hydrogenation.
Fluorenylmethoxy (Fmoc) Carbamate: Used in peptide synthesis, removed with amine bases.
Uniqueness
(Propan-2-ylideneamino) carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable carbamate bonds and participate in various reactions makes it valuable in multiple applications.
Propriétés
Numéro CAS |
17686-66-7 |
|---|---|
Formule moléculaire |
C4H8N2O2 |
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
(propan-2-ylideneamino) carbamate |
InChI |
InChI=1S/C4H8N2O2/c1-3(2)6-8-4(5)7/h1-2H3,(H2,5,7) |
Clé InChI |
FVZBZOHLIPJKPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=NOC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


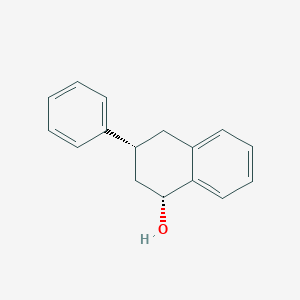
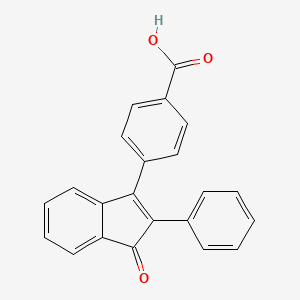

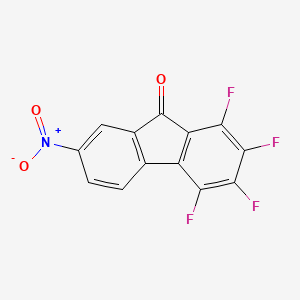
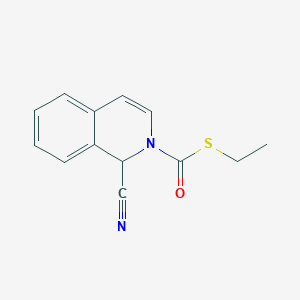
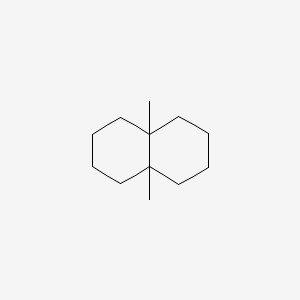
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
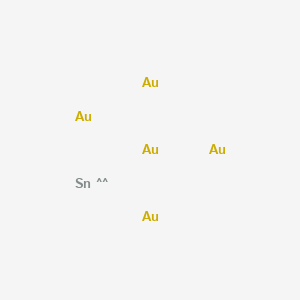
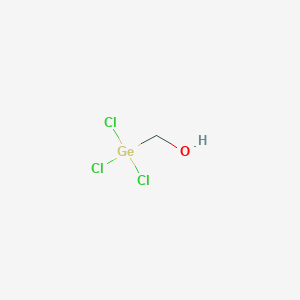
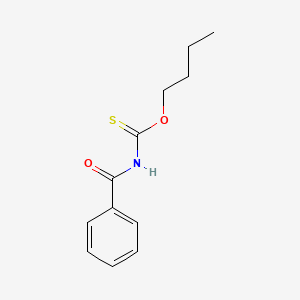
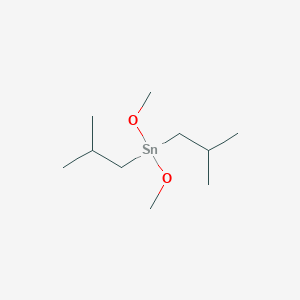
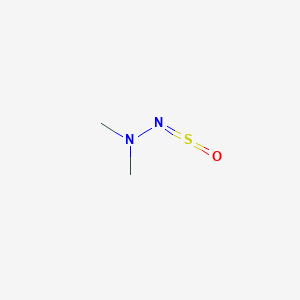
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
